molecular formula C5H4BrF2NOS B2599037 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole CAS No. 2248396-65-6

4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole

Cat. No. B2599037
CAS RN: 2248396-65-6
M. Wt: 244.05
InChI Key: XGFZGFYGUTXREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has shown promising results in various biochemical and physiological assays.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase. This inhibition leads to a decrease in the production of melanin, which is responsible for skin pigmentation, and a decrease in the production of carbonic acid, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase.

Advantages and Limitations for Lab Experiments

4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme activity. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Finally, more studies are needed to evaluate the potential toxicity of this compound and its effects on the environment.
Conclusion:
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is a thiazole derivative that has shown promising results in various biochemical and physiological assays. It has potent inhibitory activity against various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase, and exhibits anti-inflammatory and anti-tumor properties. Although it has several advantages for lab experiments, its potential toxicity requires careful handling and disposal. Further research is needed to investigate its potential applications in the treatment of various diseases, study its mechanism of action in more detail, and evaluate its potential toxicity and effects on the environment.

Synthesis Methods

4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid with thionyl chloride, which leads to the formation of 4-bromo-5-(difluoromethyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with sodium methoxide to give 4-bromo-5-(difluoromethyl)-3-methoxythiophene-2-carboxylic acid. Finally, this compound is cyclized with phosphorus pentoxide to obtain 4-bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

4-bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NOS/c1-10-5-2(6)3(4(7)8)11-9-5/h4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFZGFYGUTXREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.